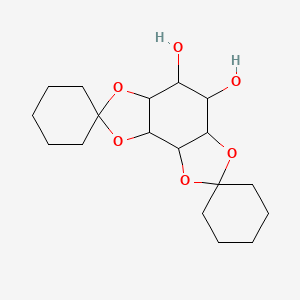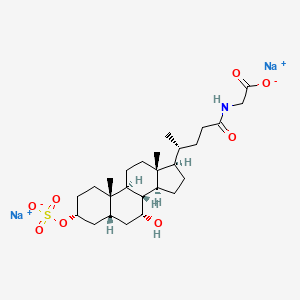
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.16714. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biocatalytic Process Enhancement
One application involves the study of biocatalyst inhibition by carboxylic acids, including compounds similar to 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid. Researchers have examined how these acids impact the growth and efficiency of microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production. The goal is to engineer more robust strains for industrial applications by understanding how these acids affect microbial cell membranes and internal pH levels (Jarboe et al., 2013).
Metal-Ligand Interaction Studies
Research into the effects of metals on the electronic system of biologically important ligands, including carboxylic acids, has provided insights into how these interactions influence the stability and reactivity of the compounds. Studies using various spectroscopic techniques have elucidated the changes in electronic structure resulting from metal coordination, aiding in the development of metal-based drugs and understanding their interaction with biological targets (Lewandowski et al., 2005).
Development of New Materials and Solvents
In the context of liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams, the study of solvent development has been crucial. Ionic liquids and other novel solvents have been researched for their efficiency in extracting carboxylic acids, which are key intermediates in producing bio-based plastics. Such studies aim to optimize recovery processes for these valuable chemicals from dilute streams, enhancing the sustainability of chemical manufacturing (Sprakel & Schuur, 2019).
Therapeutic Potential Exploration
The metabolism of proline and pyrroline-5-carboxylate in plants, which involves compounds structurally related to this compound, has been linked to plant defense mechanisms against pathogens. Understanding these metabolic pathways offers potential for developing new strategies to enhance crop resistance to disease, as well as exploring therapeutic applications of related compounds in humans (Qamar et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZZAWCQMQIZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)



